4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol
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Overview
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is an organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Addition of the butan-2-ol moiety: The final step involves the addition of the butan-2-ol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Scientific Research Applications
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
- 4-(5-Methyl-2-furyl)-2-butanone
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol is unique due to its specific structural features, such as the presence of a 2-methylcyclopropyl group and a butan-2-ol moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8-9,11,13H,3-4,7H2,1-2H3 |
InChI Key |
MYRHCKUNPMBTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(C)O |
Origin of Product |
United States |
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